(E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-2-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]ethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c23-27(24,14-10-17-5-2-1-3-6-17)21-15-18-8-12-22(13-9-18)28(25,26)19-7-4-11-20-16-19/h1-7,10-11,14,16,18,21H,8-9,12-13,15H2/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSGNUWPYSSWSW-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate by reacting piperidine with a suitable sulfonyl chloride, such as pyridin-3-ylsulfonyl chloride, under basic conditions.
Alkylation: The piperidine intermediate is then alkylated with a suitable alkylating agent, such as benzyl chloride, to introduce the phenyl group.
Formation of the Ethenesulfonamide Linkage: The final step involves the formation of the ethenesulfonamide linkage by reacting the alkylated piperidine intermediate with ethenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or piperidines.
Wissenschaftliche Forschungsanwendungen
(E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide: shares structural similarities with other sulfonamide-based compounds, such as:
Uniqueness
The uniqueness of (E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Biologische Aktivität
(E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a phenyl group, a piperidine moiety, and a pyridine sulfonamide structure, which are known to contribute to its pharmacological properties. The molecular formula is CHNOS, with a molecular weight of approximately 358.44 g/mol.
The biological activity of (E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide is primarily attributed to its interaction with specific molecular targets involved in cell signaling and proliferation pathways.
Anticancer Activity
Research indicates that this compound may inhibit certain cancer cell lines by targeting poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells, particularly those with BRCA mutations, making them more susceptible to chemotherapeutic agents.
Neuropharmacological Effects
The compound also shows promise in modulating neurotransmitter systems, particularly through interactions with dopamine receptors. Studies have demonstrated its ability to bind selectively to dopamine D2 receptors, which are implicated in various neuropsychiatric disorders.
Biological Activity Data
Case Studies
- BRCA-deficient Cancer Cells : A study highlighted the efficacy of (E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide in xenograft models where it demonstrated significant tumor reduction when combined with standard chemotherapy agents. The compound's ability to enhance the effects of these agents was attributed to its PARP inhibitory action.
- Dopamine Receptor Interaction : Another investigation focused on the compound's affinity for dopamine D2 receptors. The results indicated that it could potentially serve as a therapeutic agent for conditions such as schizophrenia or Parkinson's disease by modulating dopaminergic signaling pathways.
Safety and Toxicity
Preliminary toxicity assessments suggest that (E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide exhibits a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses. Further studies are warranted to fully elucidate its long-term safety.
Q & A
Basic: What are the standard synthetic routes for (E)-2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)ethenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 2-(N-(pyridin-3-ylsulfonyl)piperidin-4-yl)methylsulfamoyl)acetic acid with benzaldehyde derivatives under acidic or basic conditions to form the (E)-ethenesulfonamide backbone. Temperature control (e.g., 60–80°C) and solvent selection (e.g., dichloromethane or ethanol) are critical to favor the (E)-stereochemistry .
- Step 2 : Purification via recrystallization or column chromatography, with yields improved by adjusting stoichiometric ratios (e.g., 1.2:1 aldehyde-to-acid ratio) .
- Validation : Structural confirmation using NMR (e.g., characteristic doublets at δ 7.81 ppm for CH= groups) and HRMS to match theoretical masses .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.8 ppm, sulfonamide NH signals as broad singlets) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peaks within 0.002 Da of theoretical values) .
- Infrared Spectroscopy (IR) : Detects functional groups like sulfonamide S=O stretches (~1350–1150 cm) .
Advanced: How can conflicting bioactivity data across assays be systematically addressed?
Contradictions may arise from:
- Assay-Specific Variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using orthogonal assays (e.g., fluorescence resonance energy transfer (FRET) vs. colorimetric readouts) .
- Solubility Issues : Poor solubility in aqueous buffers may reduce apparent activity. Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies .
- Metabolic Instability : Assess metabolic stability in liver microsomes and correlate with pharmacokinetic profiles .
Advanced: What strategies optimize the compound’s binding affinity to biological targets?
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., carbonic anhydrase IX). Focus on sulfonamide’s hydrogen bonding with active-site zinc ions .
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance binding. For example, fluorinated analogs show improved potency due to hydrophobic interactions .
- Dynamic Light Scattering (DLS) : Monitor aggregation states that may artificially inflate inhibition values .
Basic: What are the primary biological targets hypothesized for this compound?
Based on structural analogs, potential targets include:
- Enzymes : Carbonic anhydrases (CAs) or tyrosine kinases, where the sulfonamide group chelates metal ions in active sites .
- GPCRs : Piperidine and pyridine moieties may interact with adrenergic or serotonin receptors .
- In vitro Screening : Prioritize targets using panels like Eurofins’ kinase profiler or CA isoform-specific assays .
Advanced: How can synthetic yields be improved while maintaining stereochemical purity?
- Catalyst Optimization : Use chiral catalysts (e.g., L-proline) in asymmetric syntheses to enhance (E)-selectivity .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) and improve yields by 15–20% .
- In situ Monitoring : Employ HPLC or TLC to track intermediate formation and adjust conditions dynamically .
Basic: What are the stability profiles of this compound under varying storage conditions?
- Thermal Stability : Store at -20°C in amber vials to prevent degradation. DSC/TGA analysis shows decomposition onset at >150°C .
- Photostability : Protect from UV light; accelerated aging studies show <5% degradation after 6 months under inert atmospheres .
Advanced: What computational tools predict metabolic pathways and potential toxicity?
- ADMET Prediction : Use SwissADME or ADMETlab to identify cytochrome P450 (CYP) metabolism sites (e.g., N-dealkylation of piperidine) .
- Toxicity Profiling : Leverage ProTox-II to flag hepatotoxicity risks from reactive metabolites (e.g., quinone intermediates) .
Basic: How is the compound’s purity quantified, and what thresholds are acceptable for in vitro studies?
- HPLC Purity : ≥95% purity (C18 column, acetonitrile/water gradient). Impurities (e.g., unreacted starting materials) are quantified via area-under-curve analysis .
- Elemental Analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values confirm batch consistency .
Advanced: What techniques resolve crystallographic data to elucidate 3D structure-activity relationships?
- Single-Crystal X-ray Diffraction : Resolve π-π stacking between phenyl and pyridine rings (distance ~3.5 Å) and hydrogen-bonding networks involving sulfonamide groups .
- Molecular Dynamics Simulations : Analyze conformational flexibility of the piperidine ring (e.g., chair vs. boat transitions) under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
